(4-Methylpiperazino)[4-(4-nitrophenoxy)phenyl]methanone
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Overview
Description
(4-Methylpiperazino)[4-(4-nitrophenoxy)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methyl group and a phenyl ring substituted with a nitrophenoxy group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazino)[4-(4-nitrophenoxy)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and the nitrophenoxy phenyl group. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.
Introduction of the Methyl Group: Methylation of the piperazine ring is usually carried out using methyl iodide or methyl sulfate in the presence of a base.
Synthesis of the Nitrophenoxy Phenyl Group: This involves the nitration of phenol followed by etherification with a suitable phenyl halide.
Coupling Reaction: The final step involves coupling the methylpiperazine with the nitrophenoxy phenyl group using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazino)[4-(4-nitrophenoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides or hydroxyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-Methylpiperazino)[4-(4-nitrophenoxy)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylpiperazino)[4-(4-nitrophenoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazino)[4-(4-chlorophenoxy)phenyl]methanone: Similar structure but with a chlorine substituent instead of a nitro group.
(4-Methylpiperazino)[4-(4-methoxyphenoxy)phenyl]methanone: Similar structure but with a methoxy substituent instead of a nitro group.
Uniqueness
(4-Methylpiperazino)[4-(4-nitrophenoxy)phenyl]methanone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(4-nitrophenoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19-10-12-20(13-11-19)18(22)14-2-6-16(7-3-14)25-17-8-4-15(5-9-17)21(23)24/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOTQYMVLHNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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